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molecular formula C13H15NO2 B8702180 4-Butyl-2-phenyloxazol-5(4H)-one CAS No. 90656-90-9

4-Butyl-2-phenyloxazol-5(4H)-one

Cat. No. B8702180
M. Wt: 217.26 g/mol
InChI Key: NFZJMYJTJRKBGU-UHFFFAOYSA-N
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Patent
US04742067

Procedure details

N-(Benzoyl)-D,L-norleucine (40 g., 170 mmole) is taken into 300 ml. of tetrahydrofuran with stirring in an ice bath. To this is added dropwise dicyclohexylcarbodiimide (38.52 g., 187 mmole) in tetrahydrofuran (195 ml.). After 15 minutes the bath is removed and the reaction is allowed to run overnight. The dicyclohexylurea is filtered off and the filtrate is concentrated to dryness. The crude product (31.7 g.) is purified on silica gel in hexane:ether (2:1) to give 2-phenyl-4-butyl-5(4H)-oxazolone. This product crystallizes neat when refrigerated.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
38.52 g
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]([C:15]([OH:17])=[O:16])[CH2:11][CH2:12][CH2:13][CH3:14])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[C:2]1([C:1]2[O:17][C:15](=[O:16])[CH:10]([CH2:11][CH2:12][CH2:13][CH3:14])[N:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(CCCC)C(=O)O
Step Two
Name
Quantity
38.52 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
195 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 minutes the bath is removed
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The dicyclohexylurea is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product (31.7 g.) is purified on silica gel in hexane:ether (2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(C(N1)CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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